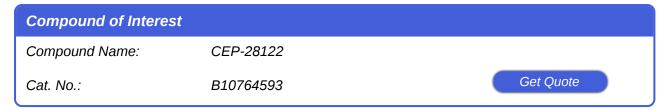




Application Notes and Protocols for CEP-28122 Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.[1][2] This document provides detailed protocols for an in vitro kinase assay to determine the inhibitory activity of CEP-28122 against ALK. The provided methodologies are based on a non-radiometric, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which offers a robust and high-throughput compatible platform for inhibitor screening and characterization.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a key oncogenic driver in various malignancies. Chromosomal translocations involving the ALK gene lead to the formation of fusion proteins with constitutive kinase activity, which in turn activate downstream signaling pathways promoting cell proliferation, survival, and metastasis. Key downstream signaling pathways activated by ALK include the JAK/STAT, RAS/MAPK, and PI3K/Akt pathways.[3] **CEP-28122** has emerged as a promising therapeutic agent that targets the ATP-binding pocket of ALK, thereby inhibiting its catalytic activity.[1] Accurate and reproducible methods to quantify the inhibitory potential of compounds like **CEP-28122** are crucial for drug development and preclinical studies. This application note details a comprehensive protocol for a TR-FRET-based ALK kinase assay.



Data Presentation

The inhibitory activity of **CEP-28122** against its primary target, ALK, is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinase Target	CEP-28122 IC50 (nM)	Assay Type	Reference
ALK	1.9	TR-FRET	[1]
ALK	3.0	Enzymatic	[1]

Note: The kinase selectivity of **CEP-28122** has been evaluated against a broad panel of kinases, demonstrating high selectivity for ALK. For detailed selectivity data, researchers are encouraged to consult the primary literature.

Experimental Protocols Principle of the TR-FRET Kinase Assay

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a homogeneous assay format that measures the phosphorylation of a specific substrate by the kinase of interest. The assay utilizes a lanthanide-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate. In the presence of an inhibitor like CEP-28122, kinase activity is reduced, leading to a decrease in substrate phosphorylation and a corresponding decrease in the TR-FRET signal.

Materials and Reagents

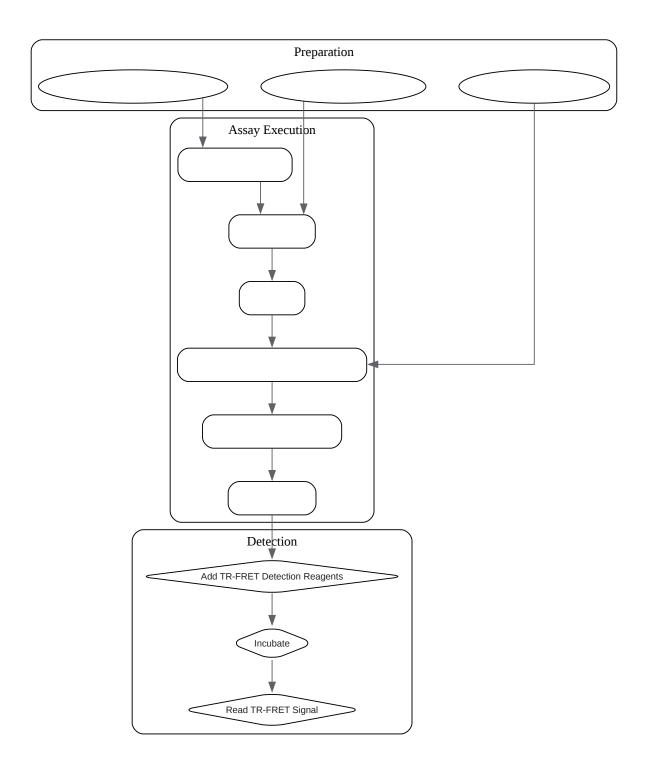
- Enzyme: Recombinant human ALK kinase domain.
- Substrate: Biotinylated IGF1Rtide peptide (Sequence: KKKSPGEYVNIEFG).



- ATP: Adenosine 5'-triphosphate.
- Inhibitor: CEP-28122 (soluble in DMSO).[3]
- TR-FRET Reagents:
 - Europium-labeled anti-phosphotyrosine antibody (Donor).
 - Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor).
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4]
- Stop Solution: 20 mM EDTA in assay buffer.
- Plates: Low-volume, 384-well black microplates.
- Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and emission detection at two wavelengths (e.g., ~615 nm for Europium and ~665 nm for APC/Cy5).

Experimental Workflow





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Caption: Experimental workflow for the CEP-28122 ALK kinase assay.



Detailed Protocol

- Compound Preparation:
 - Prepare a stock solution of CEP-28122 in 100% DMSO (e.g., 10 mM).
 - Perform serial dilutions of CEP-28122 in assay buffer to achieve the desired final concentrations for the assay. It is recommended to prepare intermediate dilutions to minimize the final DMSO concentration in the assay wells (ideally ≤ 1%).
- Enzyme and Substrate/ATP Preparation:
 - Dilute the recombinant ALK enzyme to the desired working concentration in assay buffer.
 The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal-to-background ratio.
 - Prepare a 2X working solution of the IGF1Rtide substrate and ATP in assay buffer. The final concentration of the substrate is typically in the range of 100-500 nM. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for ALK, which often falls in the range of 1-10 μM for many kinases.[5]

Assay Procedure:

- Add 5 μL of the serially diluted CEP-28122 or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
- Add 5 μL of the diluted ALK enzyme solution to each well.
- Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 10 μL of the 2X substrate/ATP mixture to each well.
- Incubate the plate for 60-120 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is in the linear range.
- Stop the reaction by adding 10 μL of the stop solution (containing EDTA) to each well.



Detection:

- Prepare the TR-FRET detection reagent mix by diluting the Europium-labeled antiphosphotyrosine antibody and the streptavidin-conjugated acceptor in the detection buffer provided by the manufacturer.
- Add 10 μL of the detection reagent mix to each well.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader. The data is typically collected as a ratio of the acceptor emission to the donor emission.

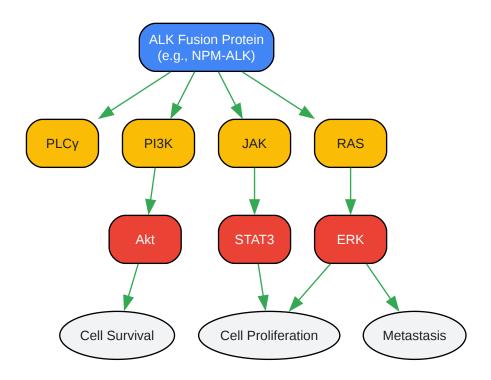
Data Analysis:

- Calculate the percent inhibition for each concentration of CEP-28122 relative to the vehicle control.
- Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways ALK Signaling Pathway

Activated ALK, often as a fusion protein, leads to the phosphorylation of downstream signaling molecules, activating multiple pathways that drive tumorigenesis.





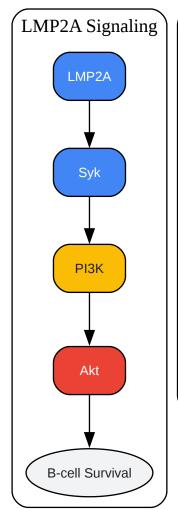
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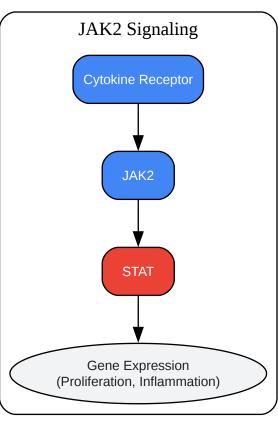
Caption: Simplified ALK signaling pathway.

LMP2A and **JAK2** Signaling Pathways

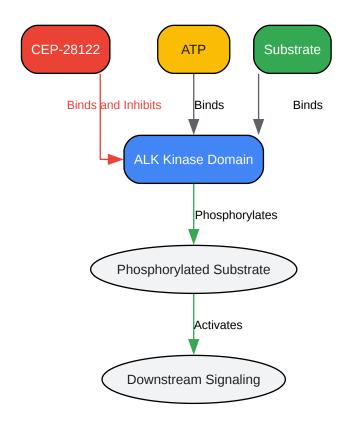
While **CEP-28122** is highly selective for ALK, understanding its potential off-target effects on other kinases like those involved in LMP2A and JAK2 signaling is important in drug development.











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